
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine, also known as DSF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DSF has been found to exhibit anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.
Mecanismo De Acción
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine exerts its anti-cancer effects through multiple mechanisms. It has been found to inhibit the activity of proteasomes, which are responsible for degrading proteins within cells. This leads to the accumulation of misfolded proteins, which in turn triggers apoptosis. This compound has also been found to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a role in drug resistance in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its anti-cancer effects have only been observed in vitro and in animal models, and its efficacy in human clinical trials is still being investigated.
Direcciones Futuras
There are several future directions for 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine research. One area of interest is the development of this compound analogs that exhibit improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy in human clinical trials.
Métodos De Síntesis
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine can be synthesized through a multi-step process that involves the reaction of 5-fluoropyridine-2-sulfonyl chloride with 3,6-dihydro-2H-pyran-5-carboxylic acid, followed by the reaction with N-methyl-N-(3-aminopropyl)methylamine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties in various types of cancers, including breast, prostate, and lung cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to its anti-cancer properties, this compound has been found to exhibit anti-bacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have anti-viral activity against the hepatitis B virus.
Propiedades
IUPAC Name |
3-(3,6-dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O5S/c13-21(17,18)20-11-4-10(6-14-7-11)12(16)15-5-9-2-1-3-19-8-9/h2,4,6-7H,1,3,5,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXDVWBQAZVDRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)CNC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)

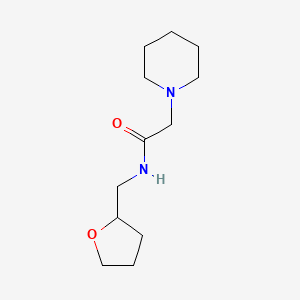
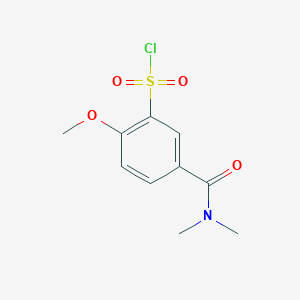
![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)
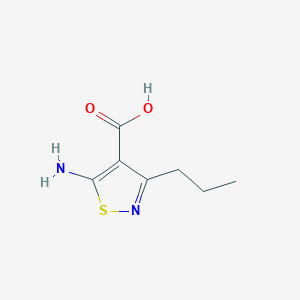
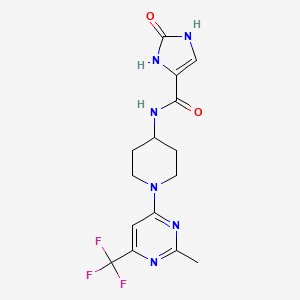

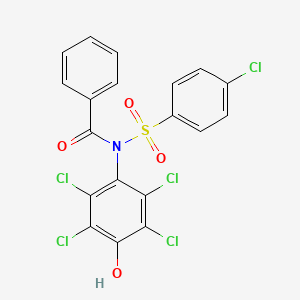

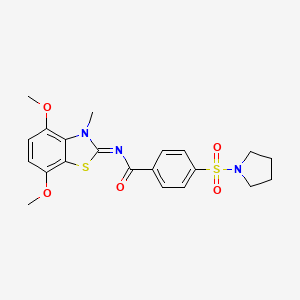
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)